Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro and amino groups, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the quinoline core. Subsequent chlorination and amination steps introduce the chloro and amino substituents, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for anticancer and anti-inflammatory drugs.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Another quinoline derivative with similar structural features.
Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Contains a quinoline core with different substituents.
Uniqueness
Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific combination of chloro and amino substituents on the quinoline core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16Cl2N2O2 |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
ethyl 6-chloro-4-(2-chloroanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-3-25-19(24)14-10-22-17-11(2)8-12(20)9-13(17)18(14)23-16-7-5-4-6-15(16)21/h4-10H,3H2,1-2H3,(H,22,23) |
InChI Key |
YERGSCVWQLOMOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=CC=C3Cl)Cl)C |
Origin of Product |
United States |
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